

Illuminating Cellular Dynamics: Application of Azido-C3-UV-biotin in Live Cell Imaging

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Compound of Interest

Compound Name: Azido-C3-UV-biotin

Cat. No.: B1194551

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Introduction

Azido-C3-UV-biotin is a versatile trifunctional chemical probe designed for the spatiotemporal control of biomolecule labeling and isolation in living cells. This reagent incorporates three key functionalities: an azide group for bioorthogonal conjugation via "click chemistry," a biotin moiety for high-affinity binding to streptavidin, and a UV-cleavable linker that allows for the light-induced release of biotinylated molecules. This unique combination of features makes **Azido-C3-UV-biotin** a powerful tool for a range of live-cell imaging applications, including pulse-chase analysis of protein trafficking, spatiotemporal mapping of protein-protein interactions, and the controlled release of cellular components.

The core principle of its application in live cells involves a two-step process. First, a target biomolecule is metabolically, genetically, or chemically engineered to contain a terminal alkyne or a strained cyclooctyne group. The azide group of **Azido-C3-UV-biotin** is then covalently attached to the alkyne-modified target via a highly specific and biocompatible click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The biotinylated target can then be visualized using fluorescently-labeled streptavidin. Subsequently, targeted irradiation with UV light (typically around 365 nm) cleaves the linker, releasing the streptavidin and allowing for the study of the now untagged molecule's subsequent behavior or for the selective release of captured molecules.

Key Applications in Live Cell Imaging

- Pulse-Chase Analysis of Protein Trafficking and Turnover: Track the movement and degradation of a specific cohort of proteins over time.
- Spatiotemporal Control of Protein Labeling: Precisely label proteins in a specific subcellular region or at a specific time point by controlling the UV cleavage.
- Studying Receptor Internalization and Recycling: Monitor the endocytosis and subsequent fate of cell surface receptors.^[1]
- Investigating Dynamic Signaling Pathways: Modulate and observe signaling cascades with high temporal resolution.

Data Presentation

The following tables summarize key quantitative parameters relevant to the application of **Azido-C3-UV-biotin** and similar photocleavable probes in live-cell imaging.

Parameter	Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells	Reference(s)
Alkyne Incorporation	Metabolic labeling (e.g., L-azidohomoalanine for proteins, or alkyne-modified sugars for glycans)	Metabolic labeling with strained alkynes (e.g., BCN or DBCO modified amino acids or sugars)	[2] [3]
Probe Concentration	10-100 μ M	5-50 μ M	[2]
Incubation Time	15-60 minutes	30-60 minutes	[2]
Copper Concentration	50-100 μ M (with ligand)	Not Applicable	[2]
Labeling Efficiency	High, dependent on metabolic incorporation	High, dependent on metabolic incorporation	[4]
Cytotoxicity	Potential due to copper catalyst	Generally low	[4]

Parameter	Typical Value/Range	Reference(s)
UV Wavelength for Cleavage	365 nm	[5]
UV Exposure Time	1-15 minutes (application dependent)	[5]
UV Power Density	1-10 mW/cm ²	[6]
Cleavage Efficiency	~80% or higher (in vitro)	[7]
Potential Cytotoxicity	Dependent on UV dose (wavelength, intensity, and duration); can induce DNA damage and apoptosis with prolonged exposure.	[2][8]

Experimental Protocols

Protocol 1: General Live-Cell Labeling via Click Chemistry

This protocol describes the general procedure for labeling alkyne-modified biomolecules in live cells with **Azido-C3-UV-biotin**.

Materials:

- Live cells cultured on glass-bottom dishes suitable for microscopy
- Alk-yne-modified metabolic precursor (e.g., an alkyne-bearing sugar or amino acid)
- **Azido-C3-UV-biotin**
- For CuAAC:
 - Copper(II) sulfate (CuSO₄)
 - Copper ligand (e.g., THPTA)
 - Reducing agent (e.g., Sodium Ascorbate)

- For SPAAC:
 - DBCO- or BCN-modified metabolic precursor
- Live-cell imaging medium
- Phosphate-buffered saline (PBS)
- Fluorescently-labeled streptavidin

Procedure:

- Metabolic Labeling:
 - Culture cells in medium containing the alkyne-modified metabolic precursor for 24-72 hours to allow for incorporation into biomolecules. The optimal concentration and incubation time should be determined empirically for each cell type and precursor.
- Click Chemistry Reaction (SPAAC is recommended for live-cell applications to avoid copper toxicity):
 - For SPAAC:
 1. Wash the cells twice with warm PBS.
 2. Prepare a working solution of **Azido-C3-UV-biotin** (e.g., 10-50 μ M) in serum-free medium.
 3. Incubate the cells with the **Azido-C3-UV-biotin** solution for 30-60 minutes at 37°C.
 - For CuAAC (use with caution in live cells):
 1. Wash the cells twice with warm PBS.
 2. Prepare a fresh click reaction cocktail containing **Azido-C3-UV-biotin** (e.g., 50 μ M), CuSO₄ (e.g., 50 μ M), a copper ligand (e.g., 250 μ M THPTA), and sodium ascorbate (e.g., 2.5 mM) in serum-free medium.

3. Incubate the cells with the click reaction cocktail for 15-30 minutes at 37°C.

- Washing:
 - Wash the cells three times with warm PBS to remove unreacted reagents.
- Fluorescent Labeling:
 - Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., 1-5 µg/mL) in live-cell imaging medium for 15-30 minutes at room temperature, protected from light.
- Washing and Imaging:
 - Wash the cells three times with live-cell imaging medium.
 - Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: UV-Mediated Cleavage for Pulse-Chase Imaging

This protocol describes a pulse-chase experiment to track the fate of a cohort of labeled proteins.

Materials:

- Cells labeled with **Azido-C3-UV-biotin** and fluorescent streptavidin (from Protocol 1)
- Fluorescence microscope equipped with a UV light source (e.g., 365 nm laser or lamp)

Procedure:

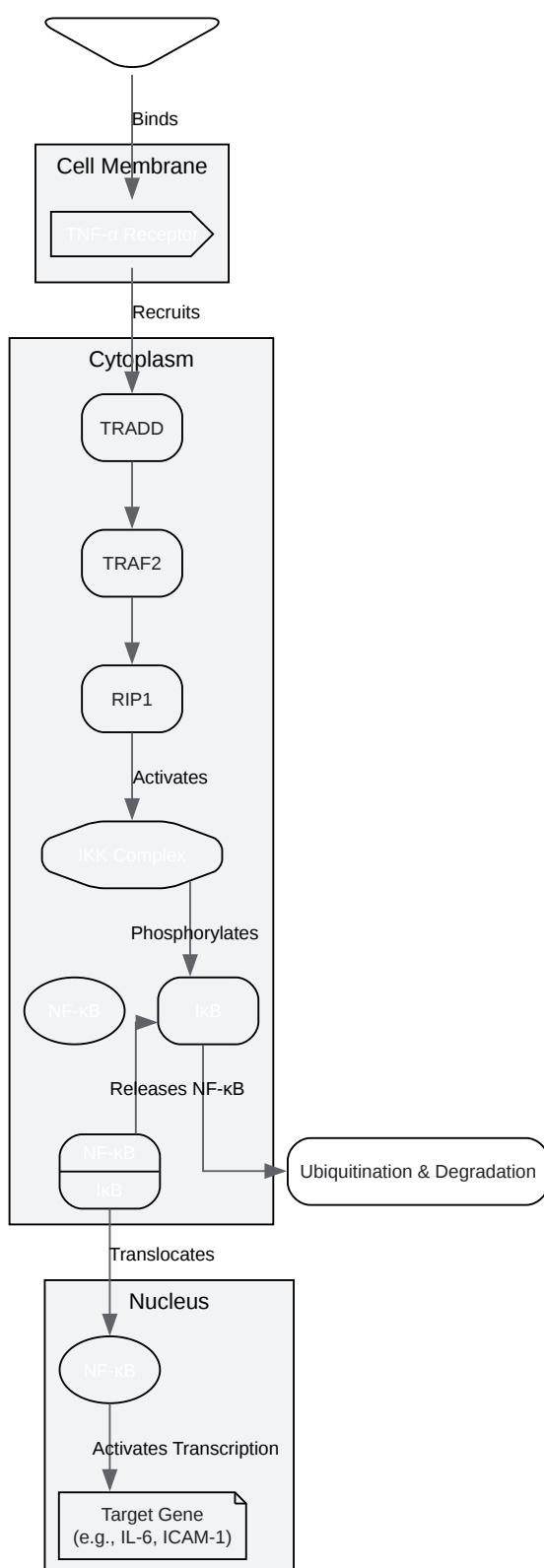
- Pre-Cleavage Imaging ("Pulse"):
 - Acquire initial fluorescence images of the labeled cells to establish the baseline distribution of the biotinylated protein of interest.
- UV Cleavage:

- Expose a defined region of interest (or the entire field of view) to UV light (365 nm) to cleave the biotin from the labeled proteins. The optimal exposure time and intensity must be determined empirically to maximize cleavage while minimizing phototoxicity. A starting point could be an exposure of 1-5 minutes.^[5]
- Post-Cleavage Imaging ("Chase"):
 - Immediately after UV exposure, begin acquiring a time-lapse series of fluorescence images to track the movement or disappearance of the now-unlabeled protein (if it was also tagged with a fluorescent protein) or the diffusion of the released fluorescent streptavidin.
- Analysis:
 - Quantify the changes in fluorescence intensity and localization over time to determine protein trafficking kinetics or turnover rates.

Mandatory Visualizations

Signaling Pathway: TNF- α Signaling and NF- κ B Activation

This diagram illustrates a simplified signaling pathway that can be investigated using photocleavable probes. For instance, a key signaling protein in this pathway could be tagged and its dynamics studied upon TNF- α stimulation, with spatiotemporal control afforded by the UV-cleavable linker.^{[9][10]}

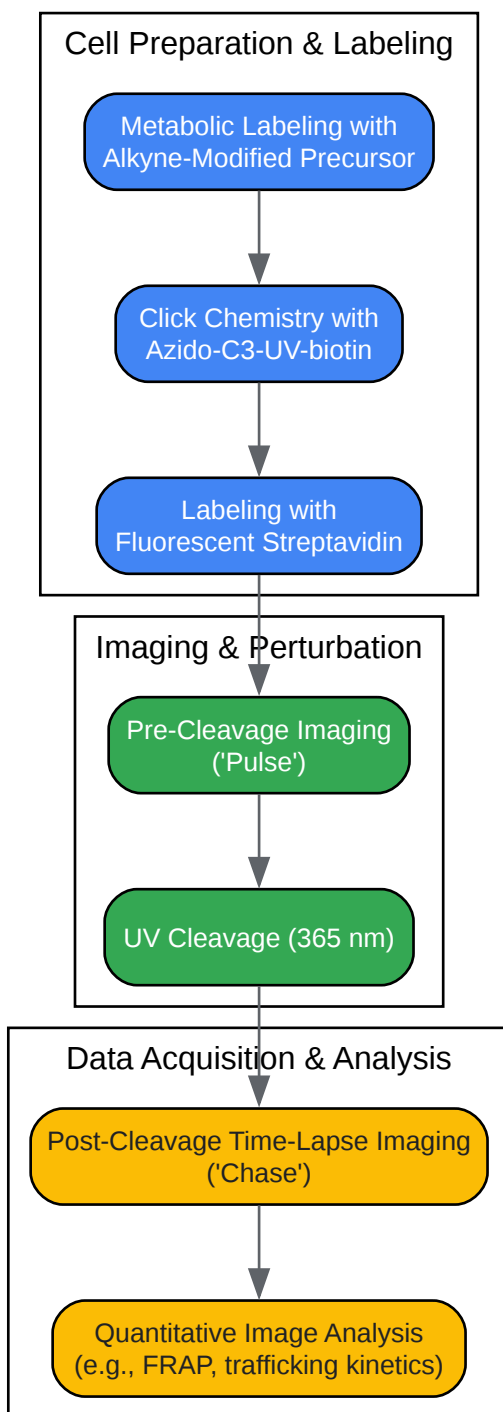


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Simplified TNF-α signaling pathway.

Experimental Workflow: Pulse-Chase Live Cell Imaging

This diagram outlines the key steps in a pulse-chase experiment using **Azido-C3-UV-biotin** to study protein dynamics.

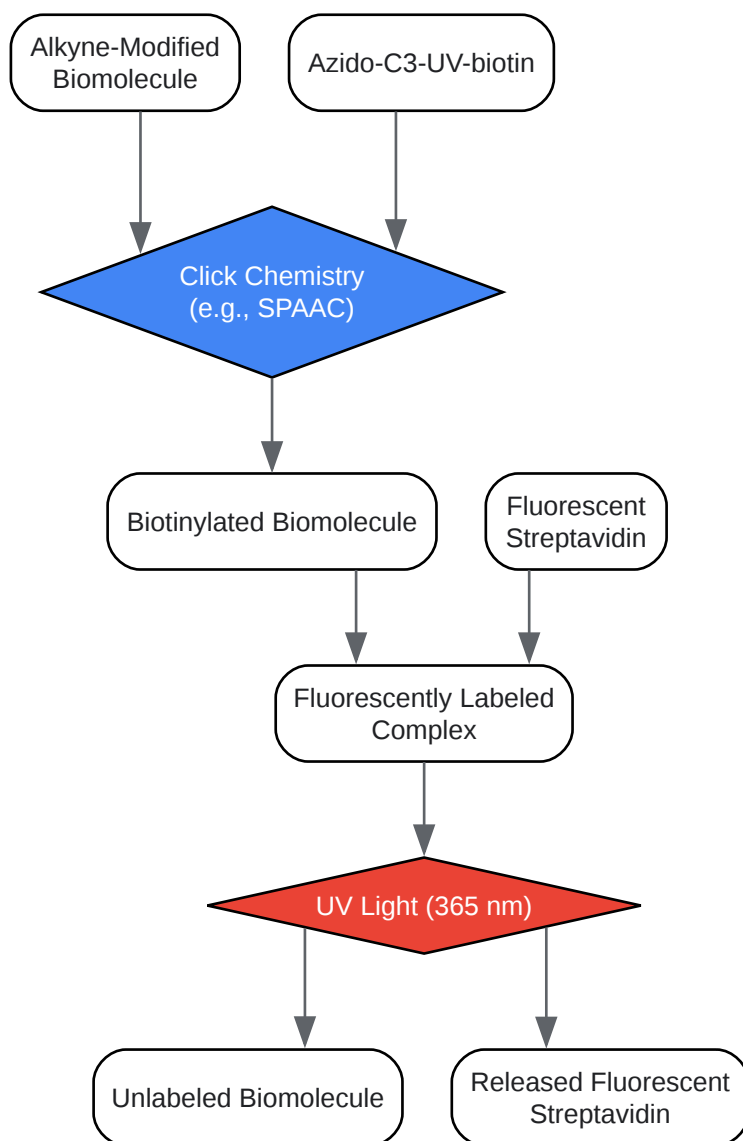


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Workflow for pulse-chase live cell imaging.

Logical Relationship: Bioorthogonal Labeling and Cleavage

This diagram illustrates the logical relationship between the components and steps involved in using **Azido-C3-UV-biotin**.



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Bioorthogonal labeling and cleavage logic.

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